

CHAPSO versus digitonin for cryo-EM structural analysis of membrane proteins

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A Comparative Guide to **CHAPSO** and Digitonin for Cryo-EM Structural Analysis of Membrane Proteins

For researchers, scientists, and drug development professionals venturing into the structural analysis of membrane proteins by cryogenic electron microscopy (cryo-EM), the choice of detergent is a critical determinant of success. Among the vast array of available detergents, **CHAPSO** and digitonin have emerged as valuable tools, each with distinct properties and applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal detergent for your membrane protein of interest.

Introduction to CHAPSO and Digitonin

CHAPSO (3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate) is a zwitterionic detergent belonging to the cholic acid series.[1] It is particularly recognized for its utility in mitigating the common cryo-EM challenge of preferred particle orientation at the airwater interface.[2][3][4][5][6] By preventing the adsorption of protein particles to this interface, **CHAPSO** facilitates a more random distribution of particle orientations in the vitreous ice, leading to higher quality, isotropic 3D reconstructions.[3][5]

Digitonin is a non-ionic, steroid-based glycoside detergent extracted from the foxglove plant (Digitalis purpurea).[1][7] With a long history in membrane biochemistry, it is renowned for its gentle solubilization and stabilization of complex eukaryotic membrane proteins.[7] Its rigid steroidal core and hydrophilic sugar chains create a unique micellar environment that can be



particularly effective for maintaining the native structure and function of delicate protein assemblies, making it a popular choice for initial protein extraction and purification.[2][7]

Physicochemical Properties: A Head-to-Head Comparison

The distinct physicochemical properties of **CHAPSO** and digitonin dictate their primary applications in cryo-EM workflows. A summary of these properties is presented in the table below.

Property	CHAPSO	Digitonin	References
Chemical Nature	Zwitterionic	Non-ionic	[1][2]
Structure	Cholic acid derivative	Steroid glycoside	[1]
Critical Micelle Concentration (CMC)	~8-10 mM (~0.5%)	0.25–0.50 mM (0.02- 0.03%)	[1][8]
Micelle Size	~6-7 kDa	~70-75 kDa	[1]
Key Advantage in Cryo-EM	Mitigates preferred orientation	Stabilizes delicate membrane proteins	[2][3][7]
Primary Application	Additive during grid preparation	Solubilization and purification	[2][4]
Removability	Easily removed by dialysis	More difficult to remove due to low CMC	[1]
Variability	Synthetic, high purity	Natural product, potential batch-to- batch variation	[1]

Performance in Cryo-EM Structural Analysis

The choice between **CHAPSO** and digitonin, or their combined use, depends on the specific challenges presented by the membrane protein under investigation.



CHAPSO: The Orientation Randomizer

The primary role of **CHAPSO** in modern cryo-EM is to overcome the issue of preferred particle orientation. Many membrane protein complexes adsorb to the air-water interface during grid preparation, leading to a limited set of views and anisotropic 3D reconstructions. The addition of **CHAPSO**, typically at or near its CMC, has been shown to prevent this adsorption, resulting in a significant improvement in the angular distribution of particles.[3][5]

A notable example is the study of bacterial RNA polymerase, where the addition of 8 mM CHAPSO completely prevented particle adsorption to the air-water interface and dramatically broadened the orientation distribution, enabling the determination of an isotropically uniform high-resolution map.[5] Cryo-electron tomography has visually confirmed that in the absence of CHAPSO, particles are located at the ice surfaces, while in its presence, they are randomly distributed within the vitreous ice layer.[3]

Digitonin: The Gentle Stabilizer

Digitonin has a proven track record in the successful solubilization and structural determination of challenging eukaryotic membrane proteins and their complexes.[7] Its steroid-based structure is thought to provide a more native-like environment for certain proteins, preserving their structural integrity and function.

A 2021-2022 analysis of high-resolution cryo-EM structures revealed that digitonin was used for membrane protein extraction in 5% of the reported cases.[8] It was also the sixth most frequent choice of surfactant present during the vitrification step, accounting for 9% of the reports.[9] This highlights its continued relevance in the field. However, it is worth noting the increasing popularity of its synthetic, more homogeneous alternative, glyco-diosgenin (GDN).[1] [2][7][8]

There is also a growing trend to exchange digitonin for detergent-free systems like nanodiscs for the final vitrification step.[9] This approach leverages the excellent solubilizing power of digitonin for initial extraction and purification, while the nanodisc provides a lipid bilayer environment for the final structural analysis, which can lead to higher resolution maps.[10]

Experimental Protocols

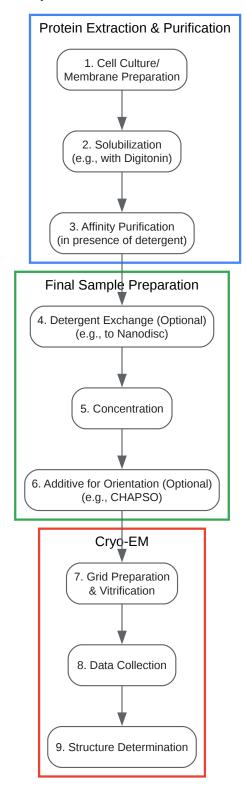


General Workflow for Membrane Protein Cryo-EM Sample Preparation

The following diagram illustrates a general workflow for preparing a membrane protein sample for cryo-EM analysis, indicating the stages where digitonin and **CHAPSO** are typically employed.



General Cryo-EM Workflow for Membrane Proteins



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Caption: A general workflow for membrane protein cryo-EM sample preparation.



Protocol for Using Digitonin for Solubilization

- Membrane Preparation: Isolate membranes from cell culture expressing the protein of interest by standard centrifugation techniques.
- Solubilization Buffer Preparation: Prepare a buffer containing a suitable pH and salt concentration for your protein, supplemented with protease inhibitors. Add digitonin to the buffer. A typical starting concentration is 1-2% (w/v).
- Solubilization: Resuspend the isolated membranes in the solubilization buffer. The detergent-to-protein ratio is a critical parameter that needs to be optimized. Incubate at 4°C with gentle agitation for 1-2 hours.
- Clarification: Centrifuge the suspension at high speed (e.g., >100,000 x g) for 1 hour to pellet unsolubilized material.
- Purification: The supernatant containing the solubilized membrane protein can then be subjected to affinity chromatography. It is crucial to include a lower concentration of digitonin (typically just above its CMC, e.g., 0.05%) in all subsequent purification buffers to maintain protein stability.

Protocol for Using CHAPSO to Mitigate Preferred Orientation

- Purified Protein Sample: Start with your purified and concentrated membrane protein sample, either in a detergent like digitonin or reconstituted in a nanodisc.
- CHAPSO Addition: Just prior to grid preparation, add CHAPSO to the protein sample. The final concentration of CHAPSO is critical and often most effective at its CMC, which is approximately 8 mM.[5] It is advisable to screen a range of concentrations (e.g., 4 mM, 8 mM, 12 mM) to find the optimal condition for your specific sample.[11]
- Grid Preparation: Immediately apply the sample containing **CHAPSO** to a glow-discharged cryo-EM grid and proceed with vitrification using a plunge-freezing apparatus.

Logical Decision Pathway



The following diagram illustrates a logical decision-making process for choosing between or combining **CHAPSO** and digitonin in a cryo-EM project.

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